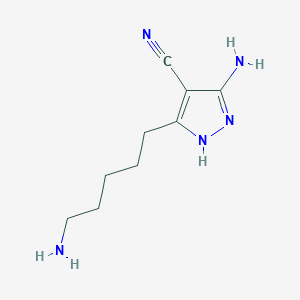
5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile, also known as 5-APPC, is a synthetic compound that is gaining attention in the scientific community due to its potential as a therapeutic agent. 5-APPC is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and is thought to have a similar mechanism of action. It has been studied for its potential to modulate the activity of GABA receptors, as well as its potential to modulate the activity of other neurotransmitters and receptors.
Wissenschaftliche Forschungsanwendungen
Applications in Electronic and Molecular Properties
Electronic Properties Enhancement : The molecule 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, a derivative of 5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile, shows potential in electronic applications. It was found that the molecule, upon interaction with fullerene, exhibits enhanced Raman activity and good absorption energy. The study highlighted its electronic spectra, active sites, biological activities, and physical and chemical properties, indicating its utility in molecular electronics and materials science (Biointerface Research in Applied Chemistry, 2022).
Antimicrobial and Antiviral Applications
Synthesis and Antiviral Evaluation : Derivatives of 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile, including some novel substituted pyrazole and pyrazolo[3,4-d]pyrimidine derivatives, were synthesized and evaluated for their antiviral activity against herpes simplex virus type-1 (HSV-1), showing promising results (European Journal of Medicinal Chemistry, 2009).
Antimicrobial Schiff Bases Synthesis : Novel Schiff bases were synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives. These compounds, after screening, exhibited significant in vitro antimicrobial activity, particularly derivatives 5a, 5c, 5f, and 5h, which showed excellent activity compared to other derivatives (Heliyon, 2019).
Applications in Material Science and Surface Chemistry
Corrosion Inhibition Properties : The compound 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile was used as a precursor for synthesizing derivatives that exhibited corrosion inhibition properties on C-Steel surface in HCl. These compounds showed potential as corrosion inhibitors, with their efficiency increasing with inhibitor concentration and providing insights into the mechanism of corrosion inhibition (Journal of Bio- and Tribo-Corrosion, 2020).
Crystal and Molecular Structure Analysis
Structural Analysis : The compound 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was analyzed for its crystal and molecular structure. The study provided insights into its stabilization through intermolecular interactions, which is valuable for understanding its properties and potential applications in various fields (2022).
Eigenschaften
IUPAC Name |
3-amino-5-(5-aminopentyl)-1H-pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c10-5-3-1-2-4-8-7(6-11)9(12)14-13-8/h1-5,10H2,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJXKJNINAQHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC1=C(C(=NN1)N)C#N)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-3-(5-aminopentyl)-1H-pyrazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,4-dimethoxyphenyl)methyl]-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2826128.png)

![[(3-Methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2826131.png)




![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2826137.png)




![N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B2826144.png)
![6-ethyl 3-methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2826149.png)